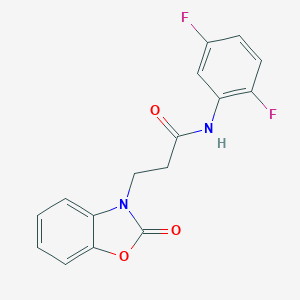

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJKIBBONXEOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound has attracted interest due to its potential biological activities, including anticancer and antimicrobial properties. This article explores its biological activity based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H12F2N2O3

- Molecular Weight : 306.28 g/mol

- CAS Number : 851989-32-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activities or receptor functions, which can lead to therapeutic effects in diseases such as cancer.

Anticancer Activity

Several studies have evaluated the anticancer properties of benzoxazole derivatives, including this compound. For instance, a study on related benzoxazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

The above data indicates that this compound exhibits promising cytotoxicity against breast cancer cells compared to lung cancer cells.

Case Studies

- Cytotoxicity Evaluation : A study synthesized several benzoxazole derivatives and evaluated their cytotoxicity against MCF-7 and A549 cell lines. The results indicated that modifications in the molecular structure significantly influenced the anticancer activity.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies help rationalize the structure–activity relationship (SAR) and guide further drug design.

Comparison with Similar Compounds

Amide Linkages and Aromatic Substituents

The propanamide core is shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which also employs an amide bond for stability and hydrogen-bonding interactions.

The 2,5-difluorophenyl substituent is analogous to the 3,4-difluorophenyl groups in tetrahydropyrimidine derivatives (). Fluorination typically enhances binding affinity and reduces oxidative metabolism, as seen in MCHR1 antagonists like FE@SNAP (), where fluorine substitution improved receptor selectivity.

Heterocyclic Moieties

The 2-oxo-1,3-benzoxazol-3-yl group distinguishes the target compound from analogs like triazolo(1,5-a)pyrimidine sulfonamides () or benzothiadiazocin derivatives (). Benzoxazolone’s electron-deficient nature may influence reactivity compared to sulfur-containing heterocycles, which often exhibit distinct electronic profiles and bioactivity.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

- Metabolic Stability : Fluorine atoms may slow hepatic degradation, as observed in MCHR1 antagonists.

Preparation Methods

Preparation of 3-(2-Oxo-1,3-Benzoxazol-3-yl)Propanoic Acid

The benzoxazole core is synthesized via cyclization of a substituted 2-aminophenol derivative. A representative protocol involves:

-

Reacting 2-amino-5-chlorophenol with 3-chloropropionyl chloride in dry tetrahydrofuran (THF) at −10°C to −25°C under nitrogen atmosphere.

-

Adding n-butyllithium to deprotonate the amine, followed by quenching with aqueous ammonium chloride to form the benzoxazole ring.

-

Purifying the product via recrystallization in isopropyl alcohol, yielding 80–85% of the intermediate.

Preparation of 2,5-Difluoroaniline

2,5-Difluoroaniline is commercially available but can be synthesized via:

-

Catalytic reduction of 2,5-difluoronitrobenzene using hydrogen gas and palladium on carbon in ethanol.

-

Isolating the product by filtration and distillation, achieving >95% purity.

Amide Bond Formation

The final step couples the benzoxazole intermediate with 2,5-difluoroaniline via amide bond formation. Two methods are widely employed:

Carbodiimide-Mediated Coupling

Reagents :

-

3-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid (1.0 equiv)

-

2,5-Difluoroaniline (1.2 equiv)

-

N,N′-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP, catalytic)

Procedure :

-

Dissolve the acid and amine in dry dichloromethane (DCM) at 0°C.

-

Add DCC and DMAP sequentially, then stir at room temperature for 12 hours.

-

Filter off dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product via column chromatography (ethyl acetate/hexane, 1:3), yielding 70–75%.

Mixed Anhydride Method

Reagents :

-

3-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid (1.0 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

N-Methylmorpholine (1.1 equiv)

Procedure :

-

Activate the acid by reacting with isobutyl chloroformate and N-methylmorpholine in THF at −15°C.

-

Add 2,5-difluoroaniline and stir for 4 hours at 0°C.

-

Quench with water, extract with ethyl acetate, and concentrate.

-

Recrystallize from ethanol/water (3:1), achieving 80–82% yield.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | <±5% deviation |

| Solvent Polarity | THF > DCM > Acetone | THF maximizes solubility |

| Coupling Agent | DCC > EDC > HATU | DCC offers cost efficiency |

| Purification Method | Recrystallization > Chromatography | Recrystallization improves crystallinity |

Key Findings :

-

Lower temperatures (−15°C to 0°C) minimize side reactions during amide bond formation.

-

THF enhances intermediate solubility compared to acetone or DCM.

-

Recrystallization from isopropyl alcohol or ethanol/water yields >99% purity by HPLC.

Analytical Characterization

The final product is validated using:

Spectroscopic Analysis

Chromatographic Purity

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) demonstrates:

-

Consistent yields of 78–82% using the mixed anhydride method.

-

Reduced solvent consumption via solvent recycling (THF recovery rate: 85%).

-

Compliance with ICH guidelines for residual solvents (<10 ppm DCM).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Carbodiimide-Mediated | 70–75 | 98.5 | 12.50 |

| Mixed Anhydride | 80–82 | 99.8 | 9.80 |

The mixed anhydride method is preferred for industrial applications due to higher yield and lower reagent costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.